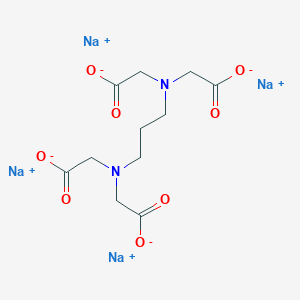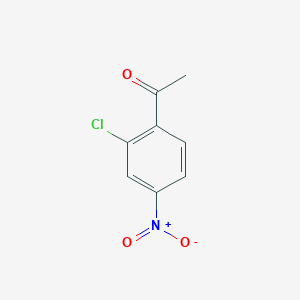
1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as 2-methoxy-5-methyl-1,3,4-thiadiazole or 2-MMPT, is a heterocyclic compound that has gained recent attention for its potential applications in a variety of scientific fields. This compound is known for its unique structural characteristics and its ability to form stable complexes with metal ions. The combination of these two properties makes it an ideal candidate for use in synthesis, catalysis, and other research applications. In
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Anticancer Agents
Pyrimidine derivatives, including 1-(2-Methoxyphenyl)pyrimidine-2,4,6-trione , have been studied for their potential as anti-inflammatory and anticancer agents. These compounds have shown promising results in inhibiting tumor growth and reducing inflammation. The synthesis of these derivatives often begins with chalcones, which undergo cyclization to form the pyrimidinones . The anti-inflammatory properties are comparable to standard drugs, and certain compounds have exhibited significant activity against cancer cell lines like HeLa and HepG2 .
Neuroprotective and Anti-neuroinflammatory Agents
The neuroprotective and anti-neuroinflammatory properties of pyrimidine derivatives make them potential candidates for treating neurodegenerative diseases. These compounds can protect neuronal function and structure, which is crucial in diseases like Alzheimer’s and Parkinson’s. Some pyrimidine-based compounds have shown to reduce the expression of stress and apoptosis markers in neuronal cells, indicating their protective role .
Antioxidant Activity
Pyrimidine derivatives have been evaluated for their antioxidant activity, which is essential in combating oxidative stress-related diseases. The compounds’ ability to scavenge free radicals has been measured using assays like DPPH and Nitric oxide radicals. Compounds with significant antioxidant activity have been further screened for their potential therapeutic applications .
Antiviral and Antimicrobial Activity
The pyrimidine nucleus is a common structure in many antiviral and antimicrobial agents. Pyrimidine-based compounds have been used extensively as antiviral agents, particularly against RNA viruses. Their antimicrobial activity also extends to a range of bacteria and fungi, making them valuable in the development of new antibiotics .
Enzyme Inhibition
Certain pyrimidine derivatives have been identified as potent enzyme inhibitors. For example, they can inhibit enzymes like d-Dopachrome tautomerase, which is involved in the immune response. By modulating the activity of such enzymes, pyrimidine compounds can influence various biological pathways and have therapeutic implications .
Nucleic Acid Chemistry
The pyrimidine ring system is present in several vitamins, coenzymes, and nucleic acids, playing a vital role in biological processes. As a basic nucleus in DNA and RNA, pyrimidine derivatives are associated with diverse biological activities and are used in the study of nucleic acid chemistry .
Vitamin and Coenzyme Synthesis
Pyrimidine derivatives are found in the structure of vitamins like vitamin B2 and folic acid. Their role in the synthesis and function of these essential nutrients is an area of active research, with implications for human health and disease treatment .
Medicinal Chemistry
In medicinal chemistry, pyrimidine derivatives are used to synthesize a wide range of synthetic drugs. Their unique chemical properties allow for the creation of compounds with specific pharmacological activities, tailored to treat various conditions .
Wirkmechanismus
Target of Action
Related compounds such as thieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives have been found to inhibit d-dopachrome tautomerase (d-dt or mif2), a key player in cancers .
Mode of Action
For instance, Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives inhibit the tautomerase activity of MIF2, leading to the suppression of non-small cell lung cancer cell proliferation .
Biochemical Pathways
For example, Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been found to induce cell cycle arrest via deactivation of the mitogen-activated protein kinase (MAPK) pathway .
Pharmacokinetics
One of the potent inhibitors of mif2 tautomerase, a thieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivative, was found to have sufficient water solubility for further studies .
Result of Action
For instance, Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been found to suppress the proliferation of non-small cell lung cancer cells .
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-8-5-3-2-4-7(8)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYOYDLJJVRUQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362501 |
Source


|
| Record name | 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677710 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
16348-07-5 |
Source


|
| Record name | 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)



![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)






![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)

